molecular formula C8H5ClN2 B1590049 2-Chloro-1,6-naphthyridine CAS No. 23616-33-3

2-Chloro-1,6-naphthyridine

Cat. No. B1590049
CAS RN: 23616-33-3
M. Wt: 164.59 g/mol
InChI Key: ZKYKRMVSSXLKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,6-naphthyridine, also known as 2-chloronaphthyridine, is a type of heterocyclic compound that has been used in a variety of scientific research applications. It is a member of the naphthyridine family, and is composed of a six-membered ring containing a chlorine atom at the 2-position. 2-Chloro-1,6-naphthyridine is a versatile compound that can be used in a variety of organic synthesis reactions, and has been used in a number of biochemical and physiological research studies.

Scientific Research Applications

  • Anticancer Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines have been found to have anticancer properties .
    • Methods : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .
    • Results : The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
  • Anti-HIV Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines have been found to have anti-HIV properties .
  • Anti-Microbial Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines have been found to have anti-microbial properties .
  • Analgesic Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines have been found to have analgesic properties .
  • Anti-Inflammatory Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines have been found to have anti-inflammatory properties .
  • Anti-Oxidant Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines have been found to have anti-oxidant properties .
  • Synthesis of Novel Derivatives

    • Field : Organic Chemistry
    • Application : 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo [ b ] [1,6]naphthyridines were prepared and used as starting materials to synthesize novel derivatives .
  • Reactivity with Electrophilic or Nucleophilic Reagents

    • Field : Organic Chemistry
    • Application : 1,5-naphthyridines, a type of naphthyridine, react with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
  • Synthesis of Novel Derivatives

    • Field : Organic Chemistry
    • Application : Substances with electron-donating substituents such as chlorine were used in experiments .
  • Reactivity with Electrophilic or Nucleophilic Reagents

    • Field : Organic Chemistry
    • Application : Conrad-Limpach reaction with β-ketoesters for the preparation of 1,5-naphthyridinones .
  • Grindstone Chemistry

    • Field : Environmental Chemistry
    • Application : Solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives .
    • Methods : Synthesis is done by grinding of 2 mmol of ketones, 2 mmol of malononitrile and 1 mmol of amines in a mortar at room temperature for 5–7 min .
    • Results : 1,2-Dihydro [1,6]-naphthyridine derivatives were obtained in 90–97 % yields .

properties

IUPAC Name

2-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYKRMVSSXLKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543132
Record name 2-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,6-naphthyridine

CAS RN

23616-33-3
Record name 2-Chloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23616-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,6-Naphthyridine-2-one (1.0 g, J. Org. Chem. 4744 (1990)) was dissolved in phosphorous oxychloride (19 ml), followed by heating under reflux at 120° C. for 2 hours. After cooling, the solvent was evaporated, and the residue was basified with water and potassium carbonate. Then, the mixture was extracted with ethyl acetate, and the extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give the title compound (0.658 g, 58.45%) as orange crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Yield
58.45%

Synthesis routes and methods II

Procedure details

A mixture of phosphoryl trichloride (5.17 ml, 56.5 mmol) and 1,6-naphthyridin-2(1H)-one (112) (1.65 g, 11.29 mmol, Alfa Aesar) was stirred at 70° C. for 16 h. The reaction mixture was cooled to RT and was poured onto 150 g of ice carefully. EtOAc (50 mL) was added and the mixture was treated carefully with about 30 mL of 5 M NaOH until the final pH is persistently >10. The mixture was vigorously mixed, then transferred into a separatory funnel. The EtOAc layer was then separated and dried and re-suspended in 30 mL of DCM, the insoluble solids were filtered off. The filtrate was loaded onto a silica gel pad and flushed with 30% EtOAc in hexanes to give a solid after drying. The solid was initially white but changed color to yellow after drying on the high vacuum line over night. Yield; 1.19 g, 64%. The material (113) was used directly in the next step without any further purification.
Quantity
5.17 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,6-naphthyridine
Reactant of Route 2
2-Chloro-1,6-naphthyridine
Reactant of Route 3
2-Chloro-1,6-naphthyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,6-naphthyridine
Reactant of Route 5
2-Chloro-1,6-naphthyridine
Reactant of Route 6
2-Chloro-1,6-naphthyridine

Citations

For This Compound
3
Citations
C Janiak - Synthesis, 1999 - thieme-connect.com
High-yield synthesis and characterization of the new heterocycles 6, 6'-diamino-2, 2'-biquinoline (3), 6, 6'-bis (N, N-dimethylamino)-2, 2'-biquinoline (4), and 2, 2'-bi-1, 6-naphthyridine (5…
Number of citations: 37 www.thieme-connect.com
Y KOBAYASHI, I KUMADAKI, H SATO - … and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
N-Oxidation of 1, 6-naphthyridine was carried out in various ways and G-oxide and 1, 6—dioxide were obtained. Reduction of the latter afforded l-oxide. Reactions of these oxides with …
Number of citations: 27 www.jstage.jst.go.jp
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.